![molecular formula C22H24F3N3O4 B13571815 2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13571815.png)
2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]propanamide is a complex organic compound that features a benzodioxin ring, a morpholine ring, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]propanamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Amination: The benzodioxin ring is then aminated using ammonia or an amine source to introduce the amino group.
Coupling with Morpholine Derivative: The aminated benzodioxin is coupled with a morpholine derivative that contains a trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced amide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways .
Medicine
Medicinally, the compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development .
Industry
In industry, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials .
作用机制
The mechanism of action of 2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the active site .
相似化合物的比较
Similar Compounds
1,4-Benzodioxan-6-amine: Shares the benzodioxin ring but lacks the morpholine and trifluoromethyl groups.
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxylic acid: Contains the benzodioxin ring but has a quinoline carboxylic acid group instead of the morpholine and trifluoromethyl groups.
Uniqueness
The uniqueness of 2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]propanamide lies in its combination of functional groups. The presence of the benzodioxin ring, morpholine ring, and trifluoromethyl group provides a unique set of chemical properties that are not found in similar compounds .
属性
分子式 |
C22H24F3N3O4 |
|---|---|
分子量 |
451.4 g/mol |
IUPAC 名称 |
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C22H24F3N3O4/c1-14(26-16-3-5-19-20(13-16)32-11-10-31-19)21(29)27-17-12-15(22(23,24)25)2-4-18(17)28-6-8-30-9-7-28/h2-5,12-14,26H,6-11H2,1H3,(H,27,29) |
InChI 键 |
NKOCLEYRQBXVHT-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCOCC2)NC3=CC4=C(C=C3)OCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


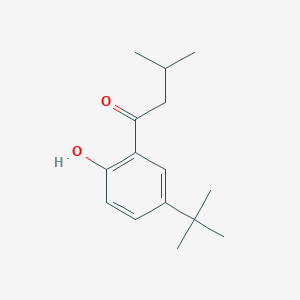
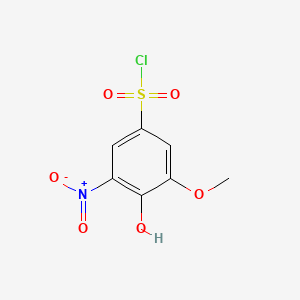
![6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13571746.png)
![2-Amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid](/img/structure/B13571753.png)
![7-Methyl-6-azaspiro[3.5]nonane](/img/structure/B13571755.png)
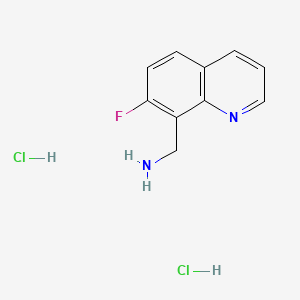
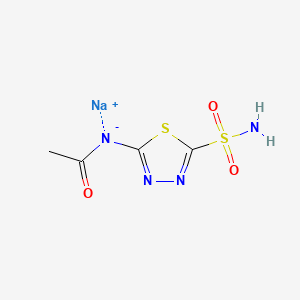
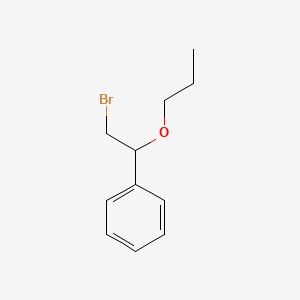
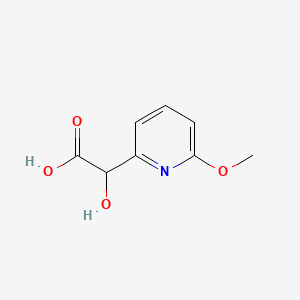

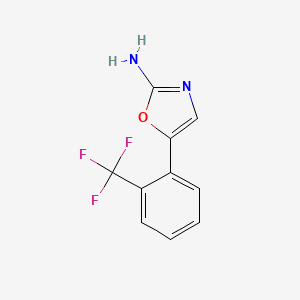
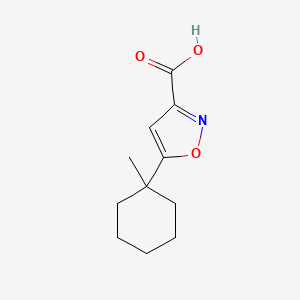
![2-({3-chloro-[1,1'-biphenyl]-4-yl}oxy)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13571804.png)

